molecular formula C15H12N2O3 B5082975 phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B5082975
M. Wt: 268.27 g/mol
InChI Key: XUFACQMZVUZSFA-UHFFFAOYSA-N
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Description

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a quinoxaline derivative known for its significant biological activity. Quinoxaline compounds are widely used in the fields of medicine and chemical industry, especially in the development of anticancer drugs .

Chemical Reactions Analysis

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, disrupting cellular processes and leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .

Biological Activity

Phenyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C15H12N2O3C_{15}H_{12}N_2O_3 and a molecular weight of 268.27 g/mol. The compound features a phenyl group, a carboxylate moiety, and a quinoxaline structure, which contributes to its biological properties.

PropertyValue
Molecular FormulaC15H12N2O3C_{15}H_{12}N_2O_3
Molecular Weight268.27 g/mol
CAS Number1019132-50-3

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with suitable dicarbonyl compounds under acidic conditions. This method can be optimized for yield and purity through various reaction conditions.

Antimicrobial Activity

Phenyl 3-oxo-3,4-dihydroquinoxaline derivatives have shown promising antimicrobial properties. A study highlighted that certain quinoxaline derivatives exhibited significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that related quinoxaline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the low micromolar range .

Cell LineIC50 (µg/mL)Reference
MCF-72.3
HCT-1161.9
Doxorubicin3.23

Anti-HIV Activity

Quinoxaline derivatives have been explored for their potential as anti-HIV agents. For instance, compounds derived from this class have shown inhibition of HIV replication with EC50 values as low as 0.15 µg/mL . This suggests that this compound could be further investigated for antiviral applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets involved in signal transduction pathways, potentially modulating enzyme activity and gene expression .

Case Studies

  • Antitumor Activity : A study involving various quinoxaline derivatives demonstrated their ability to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL2 and HIF1α .
  • Antimicrobial Studies : Research on quinoxaline derivatives showed effective inhibition against Staphylococcus aureus and other pathogenic bacteria, indicating the potential for developing new antimicrobial agents .

Properties

IUPAC Name

phenyl 3-oxo-2,4-dihydroquinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)20-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFACQMZVUZSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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